molecular formula C21H28N6O2 B5597208 4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine

4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine

Cat. No.: B5597208
M. Wt: 396.5 g/mol
InChI Key: HYTFGBNCDHOOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis. These derivatives exhibit potential anti-inflammatory and analgesic properties, highlighting the compound's significance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Applications

  • Piperazinyl derivatives, including those related to the mentioned compound, have shown a range of pharmacological activities. For example, a study synthesized a series of piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, indicating potential clinical applications (Mattioda et al., 1975).

Herbicidal Activity

  • In agriculture, derivatives of pyrimidines, including those with piperazine units, have been explored for their herbicidal activity. This research suggests potential applications in developing new agrochemicals (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Anticancer Research

  • The structural motif of piperazinyl-pyrimidine has been incorporated into compounds designed as protein tyrosine kinase inhibitors, indicating its role in anticancer agent development. Such compounds have shown promising antiproliferative activity against human cancer cell lines (Min, 2012; Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Material Science and Chemistry

  • In materials science, the compound has been investigated for its potential in the synthesis of cocrystals and salts to improve the solubility of pharmaceutical agents, demonstrating its utility in enhancing drug formulations (Xu, Chen, Yan, & Lu, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some piperazine derivatives are used as anthelmintic agents, where they act by paralyzing parasites .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Piperazine derivatives are widely used in medicinal chemistry, so it’s possible that this compound could have pharmaceutical applications .

Properties

IUPAC Name

1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-24-7-9-25(10-8-24)19-15-20(23-17-22-19)26-11-13-27(14-12-26)21(28)16-29-18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTFGBNCDHOOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.